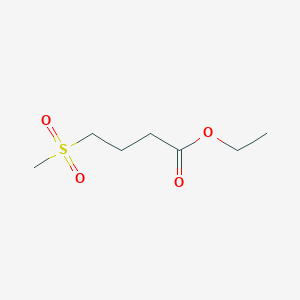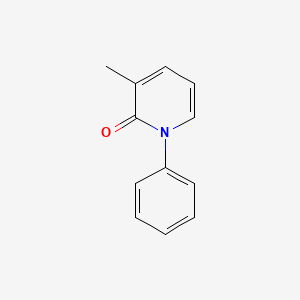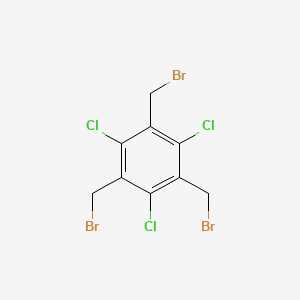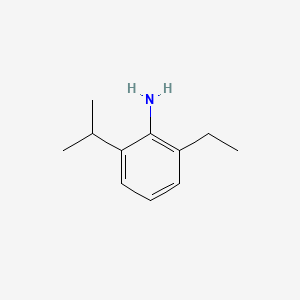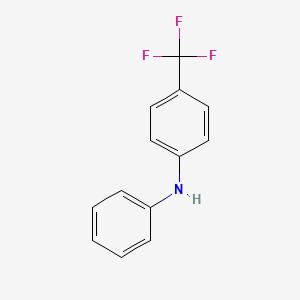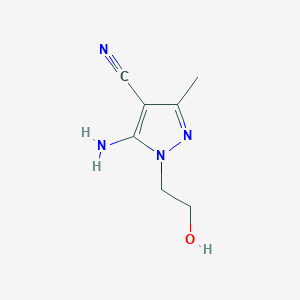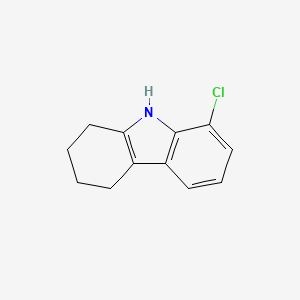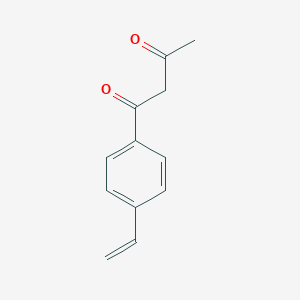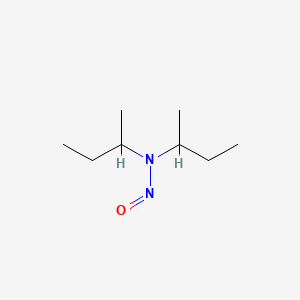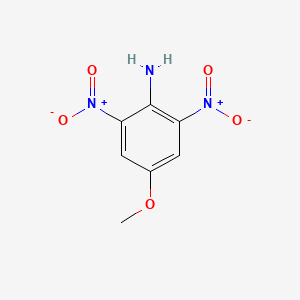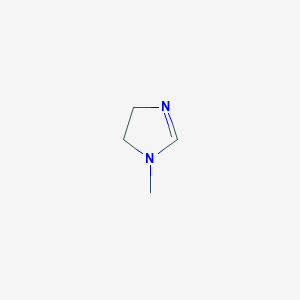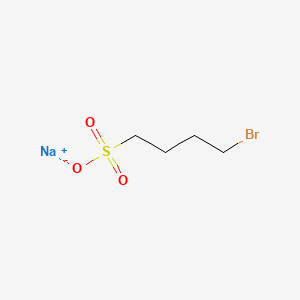
4-(4-Bromophenyl)pyrimidine
Overview
Description
Synthesis Analysis
Several studies have explored the synthesis of this compound. For instance, Deepika Sharma et al. reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of these derivatives were confirmed through physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis). These compounds were evaluated for their antimicrobial activity against bacterial and fungal species, as well as their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). Molecular docking studies further revealed potential lead compounds for rational drug design.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemistry
- 4-(4-Bromophenyl)pyrimidine is an important intermediate in the synthesis of various pyrimidine compounds. It has been utilized in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is a key compound in pharmaceutical and chemical applications (Hou et al., 2016).
- It serves as a crucial component in the development of tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) and related pathways in cancer research (Rewcastle et al., 1998).
Biological and Medicinal Applications
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial, anthelmintic, and insecticidal activities. These derivatives show significant to moderate biological activity, indicating their potential in developing new antimicrobial agents (Bamnela & Shrivastava, 2010).
- Research on thiopyrimidine derivatives, including 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine, has focused on identifying major hydrogen bonding sites crucial for pharmaceutical and biochemical interactions (Traoré et al., 2017).
Advanced Material Applications
- Studies on thiopyrimidine derivatives, including this compound variants, have explored their potential in nonlinear optics (NLO) fields. These compounds have significant importance due to their presence in DNA and RNA, offering opportunities for advancements in materials science and optoelectronic applications (Hussain et al., 2020).
- The compound has been incorporated into polyurethane varnish and printing ink paste as an anti-microbial additive, demonstrating effective antimicrobial effects and enhancing the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).
Future Directions
: Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. Link
Properties
IUPAC Name |
4-(4-bromophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUKKDJHYWHLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363922 | |
| Record name | 4-(4-bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-33-0 | |
| Record name | 4-(4-bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


